Cas no 83094-62-6 (2-chloro-2,3-dihydro-1H-indene)
2-chloro-2,3-dihydro-1H-indene Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-indan
- 2-Chloroindan
- 2-chloro-2,3-dihydro-1H-indene
- 2-Chloro-2,3-dihydro-1H-indene (ACI)
- Indan, 2-chloro- (7CI)
- 2-chloroindane
- 83094-62-6
- 1H-Indene, 2-chloro-2,3-dihydro-
- DTXSID90513891
- SCHEMBL4378355
- AKOS009995821
- CS-0188445
-
- Inchi: 1S/C9H9Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
- InChI Key: YPGLZVBZKXOOSQ-UHFFFAOYSA-N
- SMILES: ClC1CC2C(=CC=CC=2)C1
Computed Properties
- Exact Mass: 152.0392780g/mol
- Monoisotopic Mass: 152.0392780g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
2-chloro-2,3-dihydro-1H-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460585-100mg |
1H-Indene, 2-chloro-2,3-dihydro- |
83094-62-6 | 95%+ | 100mg |
$293 | 2022-06-10 | |
| Alichem | A079000277-1g |
2-Chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 1g |
$1038.97 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB691-200mg |
2-chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95+% | 200mg |
2454.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB691-50mg |
2-chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95+% | 50mg |
1046.0CNY | 2021-07-17 | |
| Ambeed | A319311-100mg |
2-Chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 100mg |
$55.0 | 2025-04-16 | |
| Ambeed | A319311-250mg |
2-Chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 250mg |
$125.0 | 2025-04-16 | |
| Ambeed | A319311-1g |
2-Chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 1g |
$378.0 | 2025-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150258-100MG |
2-chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 100MG |
¥ 983.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150258-250MG |
2-chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 250MG |
¥ 1,669.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150258-500MG |
2-chloro-2,3-dihydro-1H-indene |
83094-62-6 | 95% | 500MG |
¥ 3,326.00 | 2023-04-04 |
2-chloro-2,3-dihydro-1H-indene Production Method
Production Method 1
1.2 Reagents: Chlorosuccinimide ; 1 h
Production Method 2
1.2 Reagents: Tosyl chloride , N,O-Bis(trimethylsilyl)acetamide Solvents: Fluorobenzene ; 3 h, 100 °C
Production Method 3
1.2 Reagents: Water
1.3 Reagents: Cyanuric chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; 6 h, 0 °C
1.4 Reagents: Water
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
2-chloro-2,3-dihydro-1H-indene Raw materials
2-chloro-2,3-dihydro-1H-indene Preparation Products
2-chloro-2,3-dihydro-1H-indene Suppliers
2-chloro-2,3-dihydro-1H-indene Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-chloro-2,3-dihydro-1H-indene
Professional Introduction to 2-chloro-2,3-dihydro-1H-indene (CAS No. 83094-62-6)
2-chloro-2,3-dihydro-1H-indene is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound, identified by the chemical abstracts service number CAS No. 83094-62-6, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The molecular structure of 2-chloro-2,3-dihydro-1H-indene consists of a chlorinated indene ring system, which serves as a crucial scaffold for various chemical modifications. The presence of a chlorine substituent at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been exploited in numerous research studies aimed at developing novel pharmaceutical agents and materials.
In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. The indene core is known for its ability to interact with biological targets, which has prompted investigations into its derivatives as lead compounds for drug discovery.
One of the most compelling aspects of 2-chloro-2,3-dihydro-1H-indene is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The chlorine atom at the 2-position allows for easy activation through palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds with a wide range of substrates. This property has been leveraged in the development of novel methodologies for constructing complex molecular architectures.
The compound's significance extends beyond its synthetic utility; it has also been investigated for its pharmacological properties. Preliminary studies suggest that derivatives of 2-chloro-2,3-dihydro-1H-indene may exhibit anti-inflammatory and analgesic effects. These findings have sparked interest in further exploring its potential as a therapeutic agent, particularly in conditions where inflammation plays a prominent role.
The synthesis of 2-chloro-2,3-dihydro-1H-indene itself is an intricate process that requires careful optimization to ensure high yields and purity. Common synthetic routes involve the chlorination of indene precursors or cyclization reactions that introduce the necessary functional groups. Advances in catalytic systems and green chemistry principles have improved the efficiency and sustainability of these synthetic pathways, making it more feasible to produce larger quantities for research purposes.
The versatility of 2-chloro-2,3-dihydro-1H-indene as a building block has also been recognized in materials science. Researchers have explored its incorporation into polymers and coatings to enhance their thermal stability and mechanical properties. The chlorine substituent contributes to improved adhesion and durability, making it a promising candidate for industrial applications.
In conclusion, 2-chloro-2,3-dihydro-1H-indene (CAS No. 83094-62-6) is a multifaceted compound with broad implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and researchers seeking to develop innovative solutions to complex challenges. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.
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